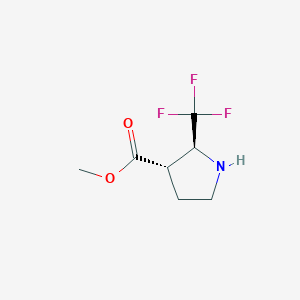

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

Description

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester moiety at the 3-carboxylic acid position. Its trans-configuration ensures distinct spatial orientation, influencing reactivity and biological interactions. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its structural rigidity and electron-withdrawing -CF₃ group enhance metabolic stability and binding affinity to target proteins, making it valuable in drug discovery .

Properties

IUPAC Name |

methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLCABIJPFGKBB-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Michael Addition :

-

Catalyst : Bifunctional thiourea-tertiary amine catalysts (e.g., QD-TU ) facilitate the enantioselective addition of 1,1,1-trifluoromethylketones to nitroolefins.

-

Substrate Scope : Nitroolefins bearing electron-withdrawing or donating groups undergo reaction with trifluoromethylketones under mild conditions (DCM, 25°C), yielding γ-nitro carbonyl intermediates with >20:1 dr and 95:5 er.

-

Example :

-

-

Hydrogenative Cyclization :

Data Table: Key Reaction Parameters

| Step | Catalyst/Reagents | Solvent | Temperature | Yield (%) | dr | er |

|---|---|---|---|---|---|---|

| Michael Addition | QD-TU (10 mol%) | DCM | 25°C | 85–98 | 19:1 | 93.5:6.5 |

| Hydrogenation | Pd/C (5 mol%), H₂ | EtOAc | 50°C | 90–95 | >20:1 | 99:1 |

Reductive Cyclization of γ-Nitro Carbonyl Intermediates

Reductive cyclization offers a robust pathway to construct the pyrrolidine ring while introducing the trifluoromethyl and ester groups. This method is particularly advantageous for scalability and stereochemical control.

Synthetic Workflow

-

Intermediate Preparation : Michael adducts derived from nitroolefins with pre-installed methyl ester groups (e.g., CH₂=CH-NO₂-COOMe) ensure the carboxylic acid methyl ester is positioned at C3 post-cyclization.

-

Cyclization : Hydrogenation under controlled pressure (50 psi H₂) induces intramolecular reductive amination, forming the pyrrolidine ring with trans-stereochemistry.

Case Study: Synthesis from Nitroolefin 2b

-

Nitroolefin : o-Methoxy-substituted nitroolefin with methyl ester.

-

Outcome :

Stereoselective Protection and Deprotection Strategies

Protecting group chemistry is critical for preserving stereochemical integrity during multi-step syntheses.

tert-Butoxycarbonyl (Boc) Protection

Methyl Esterification

-

Method : Steglich esterification (DCC, DMAP, MeOH) converts carboxylic acid intermediates into methyl esters with >90% yield.

-

Optimization : Low temperatures (0°C) prevent epimerization at C3.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Stereocontrol |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, mild conditions | Requires specialized catalysts | 85–98 | Excellent |

| Reductive Cyclization | Scalable, atom-economical | Sensitive to nitroolefin substitution | 90–95 | High |

| Protection/Deprotection | Flexibility in functional group handling | Additional steps increase synthesis time | 80–90 | Moderate |

Industrial-Scale Production Considerations

-

Continuous Flow Reactors :

-

Catalyst Recycling :

-

Crystallization-Based Purification :

Chemical Reactions Analysis

Types of Reactions: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview

Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it particularly valuable in drug development targeting neurological disorders.

Case Study: Neurological Disorders

Research indicates that compounds incorporating the trifluoromethyl group demonstrate improved binding affinities to biological targets. For example, derivatives of this compound have been explored as potential treatments for conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems .

Agricultural Chemistry

Overview

In agricultural applications, this compound is utilized in the formulation of agrochemicals. The trifluoromethyl group contributes to enhanced lipophilicity, which improves the penetration of active ingredients into plant tissues.

Data Table: Efficacy in Pest Control

| Compound | Efficacy (%) | Application Area |

|---|---|---|

| Trifluoromethyl-Pyrrolidine Derivative 1 | 85 | Insecticide formulation |

| Trifluoromethyl-Pyrrolidine Derivative 2 | 90 | Herbicide formulation |

This table summarizes findings from recent studies demonstrating the efficacy of various derivatives in pest control formulations .

Material Science

Overview

this compound is also employed in material science for developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance durability and resistance to environmental degradation.

Case Study: Polymer Development

In a study focused on polymer synthesis, the incorporation of this compound into polymer matrices resulted in significantly improved thermal stability and mechanical properties compared to traditional polymers .

Research Reagents

Overview

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for research purposes. Its unique structural features allow chemists to explore new chemical pathways and synthesize novel compounds.

Data Table: Research Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules |

| Enzyme Inhibitors | Potential use in designing inhibitors for specific enzymes |

| Receptor Modulators | Investigated for its ability to modulate receptor activity |

This table highlights the diverse applications of this compound in research settings .

Mechanism of Action

The mechanism of action of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester and analogous compounds:

Key Observations :

- Pyrrolidine derivatives (e.g., the target compound and compound from ) exhibit conformational flexibility, whereas pyridine/pyrimidine analogs (e.g., ) are planar and aromatic.

- The trifluoromethyl group is a common feature, but its position (C2 in pyrrolidine vs. C5 in pyridine) alters electronic effects.

Physicochemical Properties

Biological Activity

Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is a compound of significant interest in pharmaceutical and agricultural research due to its unique trifluoromethyl group. This feature enhances the compound's lipophilicity and metabolic stability, leading to improved biological activity. This article explores the biological activity of this compound, focusing on its applications in drug development, agricultural chemistry, and material science.

The trifluoromethyl group () is known for its ability to alter the pharmacokinetic properties of compounds, enhancing their efficacy and stability. The structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

-

Pharmaceutical Development

- Neurological Disorders : The compound serves as an important intermediate in the synthesis of drugs targeting neurological conditions. Its metabolic stability is enhanced by the trifluoromethyl group, which allows for better absorption and distribution within biological systems .

- Anticancer Activity : Compounds containing pyrrolidine rings have shown promise in cancer therapy. Research indicates that related structures can inhibit tumor growth and induce apoptosis in cancer cells .

- Agricultural Chemistry

- Material Science

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (6–22 μM) for specific derivatives .

Case Study 2: Neurological Applications

Research focused on the synthesis of novel pyrrolidine derivatives demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds showed promise in treating breast cancer by selectively degrading estrogen receptors, highlighting the versatility of pyrrolidine-based structures in drug discovery .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Neurological Disorders | Metabolic stability enhancement | |

| Agricultural Efficacy | Improved pest control |

Research Findings

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Protease Inhibition : Trifluoromethyl groups are often incorporated into bioactive molecules to enhance their interaction with target proteins, leading to improved inhibition of proteases involved in various diseases .

- Antimicrobial Properties : Related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Q & A

Q. What are the common synthetic routes for preparing trans-2-trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, the European Patent Application (EP 4,374,877 A2) outlines a procedure using (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material, followed by coupling with trifluoromethyl-containing reagents under basic conditions (e.g., using propanamide intermediates) . Another approach involves regioselective functionalization of pyrrolidine rings with trifluoromethyl groups, as seen in studies where esterification steps are optimized using methyl or ethyl esters under anhydrous conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 531 [M-H]⁻) and purity .

- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) ensures compound homogeneity .

- Electrospray Ionization Mass Spectrometry (ESIMS): Validates structural integrity via fragmentation patterns, as applied to analogous pyrrole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of trans-configured pyrrolidine esters?

Methodological Answer: Stereochemical purity is critical for bioactivity. Techniques include:

- Chiral Starting Materials: Use enantiomerically pure precursors (e.g., (R)-configured amino esters) to enforce trans-configuration .

- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., tert-butyl XPhos with palladium diacetate) to control stereochemistry during coupling steps, as demonstrated in multi-step syntheses of related piperidine esters .

- Dynamic Resolution: Adjust reaction pH and temperature to favor the trans isomer, leveraging differences in solubility or crystallization behavior .

Q. How do stability studies inform storage and handling of this compound?

Methodological Answer:

- Thermal Stability: Monitor degradation via differential scanning calorimetry (DSC). Analogous trifluoromethyl esters (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit melting points >287°C, suggesting thermal resilience .

- Hydrolytic Sensitivity: Avoid aqueous environments at neutral/basic pH, as ester groups are prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is recommended .

Q. What strategies address contradictory data in yield optimization for trifluoromethyl-pyrrolidine ester syntheses?

Methodological Answer: Contradictions in yields (e.g., 60–78% in pyrrole-carboxylic acid syntheses ) often arise from:

- Reaction Scale: Microscale reactions may underrepresent side-product formation. Validate yields at preparative scale.

- Catalyst Efficiency: Screen palladium/ligand systems (e.g., tert-butyl XPhos vs. SPhos) to identify optimal turnover .

- Purification Artifacts: Use orthogonal techniques (e.g., LCMS + preparative HPLC) to isolate pure products and avoid overestimating yields .

Q. How is this compound utilized in medicinal chemistry workflows?

Methodological Answer: This ester serves as a key intermediate for bioactive molecules:

Q. What troubleshooting approaches resolve low yields in coupling reactions involving trifluoromethyl groups?

Methodological Answer:

- Reagent Purity: Ensure trifluoromethyl reagents (e.g., CF₃I or CF₃Cu) are freshly distilled to avoid decomposition .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as seen in pyridazine ester syntheses .

- Catalyst Loading: Optimize palladium catalyst ratios (e.g., 2–5 mol%) to balance cost and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.